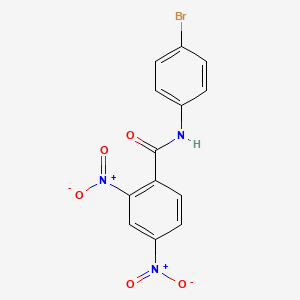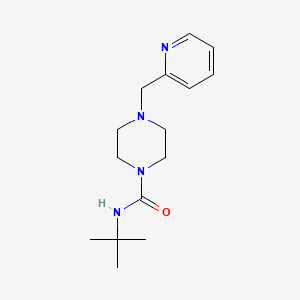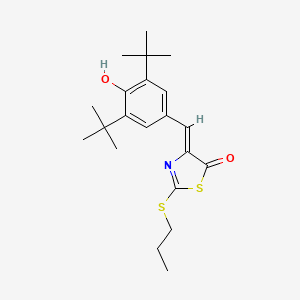![molecular formula C12H9NO4 B4681570 3-hydroxy-3-methyl-3,5-dihydrofuro[3,4-c]quinoline-1,4-dione](/img/structure/B4681570.png)
3-hydroxy-3-methyl-3,5-dihydrofuro[3,4-c]quinoline-1,4-dione
Overview
Description
3-hydroxy-3-methyl-3,5-dihydrofuro[3,4-c]quinoline-1,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications. This compound is commonly referred to as furo[3,4-c]quinoline-1,4-dione and is a heterocyclic compound that contains a fused ring system.
Mechanism of Action
The mechanism of action of furo[3,4-c]quinoline-1,4-dione is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, such as topoisomerase I and II, and can induce oxidative stress in cancer cells. The induction of oxidative stress can lead to the activation of various signaling pathways, which ultimately results in apoptosis.
Biochemical and Physiological Effects:
Furo[3,4-c]quinoline-1,4-dione has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. Furo[3,4-c]quinoline-1,4-dione has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Furo[3,4-c]quinoline-1,4-dione has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Furo[3,4-c]quinoline-1,4-dione is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one limitation of furo[3,4-c]quinoline-1,4-dione is that it is not very water-soluble, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on furo[3,4-c]quinoline-1,4-dione. One direction is to further investigate the mechanism of action of this compound. Understanding the precise mechanism of action of furo[3,4-c]quinoline-1,4-dione could lead to the development of more effective treatments for cancer and neurodegenerative diseases. Another direction is to explore the potential of furo[3,4-c]quinoline-1,4-dione in combination with other drugs. Studies have shown that furo[3,4-c]quinoline-1,4-dione can enhance the anti-cancer activity of other drugs, such as doxorubicin. Finally, further studies are needed to determine the safety and efficacy of furo[3,4-c]quinoline-1,4-dione in humans. Clinical trials will be necessary to determine the optimal dosage and administration of this compound for the treatment of various diseases.
Scientific Research Applications
Furo[3,4-c]quinoline-1,4-dione has been extensively studied for its potential in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that furo[3,4-c]quinoline-1,4-dione has potent anti-cancer activity and can induce apoptosis in cancer cells. This compound has also been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-hydroxy-3-methyl-5H-furo[3,4-c]quinoline-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-12(16)9-8(11(15)17-12)6-4-2-3-5-7(6)13-10(9)14/h2-5,16H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSHAMMRDYZDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3NC2=O)C(=O)O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-methyl-3-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4681498.png)
![propyl 2-[(2-methyl-3-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4681507.png)


![N-allyl-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4681536.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4681548.png)
![1-methyl-3-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4681551.png)
![N-[2-(aminocarbonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4681554.png)

![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N-cyclopropyl-3-thiophenecarboxamide](/img/structure/B4681562.png)
![methyl 2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4681572.png)
![methyl 3-benzyl-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4681575.png)